(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid
CAS No.:
Cat. No.: VC16785752
Molecular Formula: C10H14BNO3
Molecular Weight: 207.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BNO3 |
|---|---|
| Molecular Weight | 207.04 g/mol |
| IUPAC Name | [2-[2-(dimethylamino)acetyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C10H14BNO3/c1-12(2)7-10(13)8-5-3-4-6-9(8)11(14)15/h3-6,14-15H,7H2,1-2H3 |
| Standard InChI Key | QEDGPXQLZANNTI-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC=CC=C1C(=O)CN(C)C)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, [2-[2-(dimethylamino)acetyl]phenyl]boronic acid, reflects its three key functional groups:
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Boronic acid (-B(OH)₂): Positioned at the ortho position of the benzene ring, this group enables reversible covalent interactions with diols and other Lewis bases.
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Dimethylamino group (-N(CH₃)₂): Attached via an acetyl linker, this moiety introduces basicity and potential hydrogen-bonding capabilities.
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Acetyl spacer (-CO-): Bridges the aromatic ring and dimethylamino group, modulating electronic conjugation and steric bulk .
The canonical SMILES string B(C1=CC=CC=C1C(=O)CN(C)C)(O)O confirms this arrangement, while the InChIKey QEDGPXQLZANNTI-UHFFFAOYSA-N provides a unique identifier for computational studies .
Comparative Analysis with Related Boronic Acids
To contextualize its properties, Table 1 contrasts this compound with structurally similar boronic acids:
The acetyl group in the target compound reduces water solubility compared to its non-acetylated analog, as evidenced by the lack of reported aqueous solubility data .
Synthesis and Characterization
Synthetic Routes
While explicit synthetic protocols remain undisclosed in public literature, plausible pathways can be inferred:
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Friedel-Crafts Acylation: Introduction of the acetyl group to 2-aminophenylboronic acid, followed by dimethylation of the amine.
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Buchwald-Hartwig Amination: Coupling of a pre-acetylated phenylboronic acid precursor with dimethylamine.
The BLDpharm product listing specifies a purity of 95%, suggesting chromatographic purification (e.g., silica gel column) is employed post-synthesis . Challenges include preventing boronic acid protodeboronation during reactions and maintaining the stability of the dimethylamino group under acidic conditions.
Analytical Data
Key characterization methods include:
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¹H NMR: Expected signals at δ 2.3–2.6 ppm (N(CH₃)₂), δ 3.7–4.0 ppm (CH₂CO), and aromatic protons between δ 7.2–8.1 ppm .
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HPLC: Used for purity assessment, with retention time dependent on the mobile phase (e.g., acetonitrile/water mixtures) .
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Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 208.04 [M+H]⁺.
Challenges and Research Gaps
Stability Concerns
Boronic acids are prone to:
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Protodeboronation: Especially under acidic conditions (pH < 4), leading to loss of the boron group.
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Oxidation: Conversion to borinic acids (RB(OH)) in the presence of oxidizers.
The acetyl group may mitigate these issues by electron withdrawal, stabilizing the boron center.
Solubility Limitations
While the dimethylamino group enhances water solubility, the acetyl moiety’s hydrophobicity creates a balance. Solubility in DMSO is estimated at >10 mg/mL based on analogs , but empirical data are lacking.
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